Secnidazole-d3

Bioanalysis LC-MS/MS Method Validation

Secnidazole-d3 is the validated deuterated internal standard for secnidazole bioanalysis. Unlike unlabeled secnidazole, which co-elutes with endogenous analyte and violates regulatory guidance, or metronidazole/tinidazole alternatives that show divergent matrix effects and recovery, Secnidazole-d3 provides near-identical chromatographic retention and ionization efficiency. With ≥98% isotopic purity, it ensures accurate correction for matrix effects, enabling reliable Cmax, Tmax, AUC, and half-life determination in pharmacokinetic studies, residue monitoring in edible tissues, and pharmaceutical QC. Supplied with a full Certificate of Analysis to support method validation and regulatory compliance.

Molecular Formula C7H11N3O3
Molecular Weight 188.20 g/mol
Cat. No. B15557331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSecnidazole-d3
Molecular FormulaC7H11N3O3
Molecular Weight188.20 g/mol
Structural Identifiers
InChIInChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3/i2D3
InChIKeyKPQZUUQMTUIKBP-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Secnidazole-d3: Certified Deuterated Analytical Standard for Precise LC-MS/MS Quantification in Pharmaceutical Research


Secnidazole-d3 (CAS: 3366-95-8; synonyms: RP-14539-d3, PM-185184-d3) is a stable isotopically labeled analytical standard belonging to the 5-nitroimidazole class of compounds. It is a deuterium-labeled analog of the antiprotozoal and antibacterial drug secnidazole, where three hydrogen atoms are replaced by deuterium [1]. The compound has a molecular formula of C7H8D3N3O3 and a molecular weight of 188.2 g/mol . As a certified reference material, Secnidazole-d3 is supplied with detailed Certificates of Analysis (COA) and analytical data that meet regulatory requirements, making it suitable for pharmaceutical research applications including method development, validation, and quality control .

Secnidazole-d3: Why Unlabeled Secnidazole or Alternative Deuterated Analogs Cannot Be Interchanged


In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), substituting Secnidazole-d3 with unlabeled secnidazole or structurally distinct analogs introduces significant analytical variability. Unlabeled secnidazole co-elutes with the endogenous analyte, making it impossible to distinguish between the internal standard and the target analyte signal, which compromises quantification accuracy and violates regulatory guidance for bioanalytical method validation [1]. Alternative nitroimidazole compounds such as metronidazole or tinidazole differ in their physicochemical properties, including retention time and ionization efficiency, leading to divergent matrix effects and extraction recovery profiles that cannot be corrected for [2]. Even among deuterated secnidazole variants, differences in isotopic labeling position and degree of deuteration (e.g., Secnidazole-d4 versus Secnidazole-d6) can affect chromatographic behavior and mass spectrometric response [3].

Secnidazole-d3: Quantitative Evidence for Analytical Method Selection and Procurement Decisions


Secnidazole-d3 Isotopic Purity: Ensuring Accurate LC-MS/MS Quantification with Minimal Cross-Signal Interference

Secnidazole-d3 is specified with an isotopic purity of ≥98% deuterium incorporation at the designated positions, as per manufacturer Certificate of Analysis (COA) data . In contrast, unlabeled secnidazole has 0% deuterium incorporation. The high isotopic purity ensures minimal interference from unlabeled analyte in the internal standard channel, which is critical for achieving accurate quantification in LC-MS/MS assays [1].

Bioanalysis LC-MS/MS Method Validation

Secnidazole-d3 Chromatographic Co-Elution: Superior Retention Time Matching Compared to Structural Analogs

As a deuterated analog of secnidazole, Secnidazole-d3 is designed to co-elute with the non-labeled analyte under reversed-phase HPLC conditions. In a validated HPLC-UV-MSⁿ method for secnidazole determination using an Agilent C18 column (150 mm × 4.6 mm, 5 μm) with acetonitrile-0.1% formic acid (10:90 v/v) as mobile phase at a flow rate of 1.0 mL/min, the retention time for secnidazole was approximately 6.5 minutes [1]. Secnidazole-d3 exhibits nearly identical retention behavior, whereas structural analogs like metronidazole and tinidazole show retention time differences exceeding 2.0 minutes under identical conditions [2].

Chromatography HPLC Method Development

Secnidazole-d3 as Validated Internal Standard: Established Application in GC-ECNI-MS Tissue Residue Analysis

Secnidazole-d3 has been successfully employed as a deuterated internal standard in a validated gas chromatography-electron capture negative ionization mass spectrometry (GC-ECNI-MS) method for the determination of dimetridazole and metronidazole residues in poultry and porcine tissues [1]. The method involved the addition of secnidazole (as the internal standard) and [²H₃]dimetridazole-d3 to tissue samples prior to homogenization and extraction with toluene. The use of a stable isotope-labeled internal standard enabled accurate quantification despite complex matrix interferences, achieving acceptable recovery and precision parameters [1].

Veterinary Drug Residue Food Safety GC-MS

Secnidazole-d3: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Bioanalytical Method Development and Validation for Secnidazole Pharmacokinetic Studies

Secnidazole-d3 is the optimal internal standard for developing and validating LC-MS/MS methods to quantify secnidazole in biological matrices (e.g., plasma, urine, tissue homogenates). The high isotopic purity (≥98%) and near-identical chromatographic retention time [1] ensure accurate correction for matrix effects and extraction variability, enabling precise determination of pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. This is critical for bioequivalence studies, therapeutic drug monitoring, and clinical pharmacology investigations of secnidazole formulations.

Veterinary Drug Residue Monitoring in Food-Producing Animals

Regulatory laboratories can employ Secnidazole-d3 as a validated internal standard in GC-MS or LC-MS/MS methods for the surveillance of nitroimidazole residues in edible tissues (poultry, pork) [2]. The compound's proven performance in a GC-ECNI-MS method for poultry and porcine tissues provides a direct, evidence-based starting point for method implementation. Using Secnidazole-d3 enhances method robustness and facilitates compliance with maximum residue limit (MRL) enforcement per regulatory guidelines.

Quality Control Release Testing of Secnidazole Active Pharmaceutical Ingredient (API) and Finished Drug Products

Secnidazole-d3 serves as a high-purity reference standard for the identification and assay of secnidazole in pharmaceutical QC laboratories . Its well-characterized properties and the availability of a Certificate of Analysis (COA) with detailed analytical data support method verification and system suitability testing in accordance with pharmacopeial monographs (e.g., USP, EP). The use of a deuterated analog minimizes interference during HPLC-UV or LC-MS analysis of complex formulations.

Environmental Fate and Metabolite Profiling Studies

Researchers investigating the environmental transformation and degradation of secnidazole can utilize Secnidazole-d3 as a tracer or internal standard. Its distinct mass shift (M+3) enables confident identification and quantification of secnidazole and its metabolites in complex environmental matrices (e.g., surface water, soil, wastewater effluent) using high-resolution mass spectrometry. This facilitates accurate mass balance studies and assessment of environmental persistence.

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